molecular formula C15H21NO2 B11948029 2-Methylcyclohexyl m-tolylcarbamate CAS No. 6388-20-1

2-Methylcyclohexyl m-tolylcarbamate

Cat. No.: B11948029
CAS No.: 6388-20-1
M. Wt: 247.33 g/mol
InChI Key: IRXGFSJOTYGZAS-UHFFFAOYSA-N
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Description

2-methylcyclohexyl 3-methylphenylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylcyclohexyl 3-methylphenylcarbamate typically involves the reaction of 2-methylcyclohexanol with 3-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:

2-methylcyclohexanol+3-methylphenyl isocyanate2-methylcyclohexyl 3-methylphenylcarbamate\text{2-methylcyclohexanol} + \text{3-methylphenyl isocyanate} \rightarrow \text{2-methylcyclohexyl 3-methylphenylcarbamate} 2-methylcyclohexanol+3-methylphenyl isocyanate→2-methylcyclohexyl 3-methylphenylcarbamate

Industrial Production Methods

In industrial settings, the production of 2-methylcyclohexyl 3-methylphenylcarbamate may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-methylcyclohexyl 3-methylphenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly used.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates and other derivatives.

Scientific Research Applications

2-methylcyclohexyl 3-methylphenylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylcyclohexyl 3-methylphenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylcyclohexyl N-(3-nitrophenyl)carbamate
  • 2-methylcyclohexyl N-(2-chloro-4-nitrophenyl)carbamate
  • 2-methylcyclohexyl N-(3-chlorophenyl)carbamate

Uniqueness

2-methylcyclohexyl 3-methylphenylcarbamate is unique due to its specific structural features and the presence of both a cyclohexyl and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

6388-20-1

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(2-methylcyclohexyl) N-(3-methylphenyl)carbamate

InChI

InChI=1S/C15H21NO2/c1-11-6-5-8-13(10-11)16-15(17)18-14-9-4-3-7-12(14)2/h5-6,8,10,12,14H,3-4,7,9H2,1-2H3,(H,16,17)

InChI Key

IRXGFSJOTYGZAS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1OC(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

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